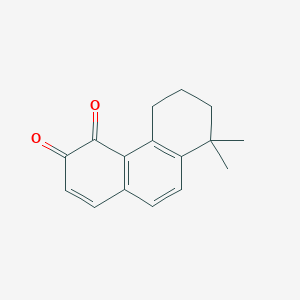![molecular formula C12H16O B14276671 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene CAS No. 128902-03-4](/img/structure/B14276671.png)
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxybicyclo[531]undeca-1(11),7,9-triene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[53
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene typically involves the construction of the bicyclic core through a series of diastereoselective reactions. One approach starts with an eight-membered ring, utilizing the conformational bias of the cyclooctane-ring system to achieve high diastereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic core but lacks the methoxy group, leading to different chemical properties and reactivity.
11-(Methoxymethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different bicyclic structure and methoxy substitution.
Uniqueness
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene is unique due to its specific methoxy substitution and bicyclic structure, which confer distinct chemical properties and potential applications. Its reactivity and interactions with biological targets set it apart from other similar compounds.
Properties
CAS No. |
128902-03-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
11-methoxybicyclo[5.3.1]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C12H16O/c1-13-12-10-6-3-2-4-7-11(12)9-5-8-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
PJTMLBMSONXNNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCCC1=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
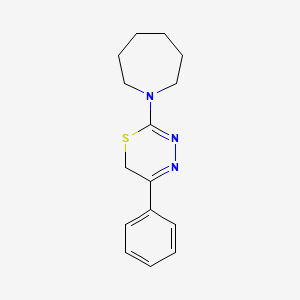
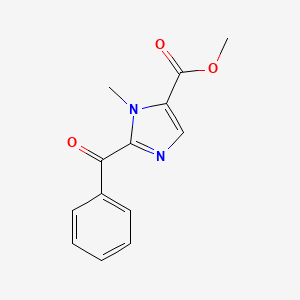
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
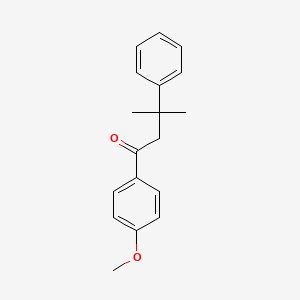
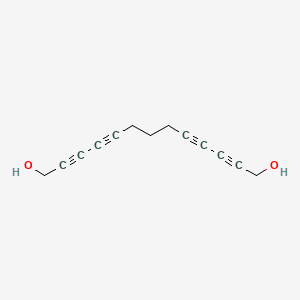
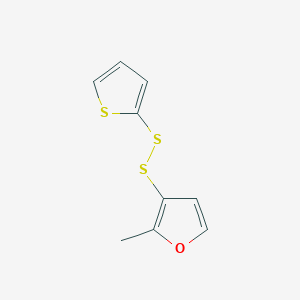
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
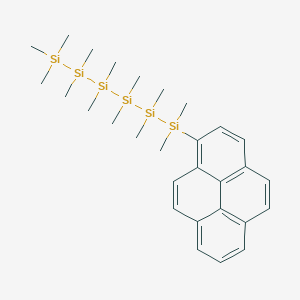
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
